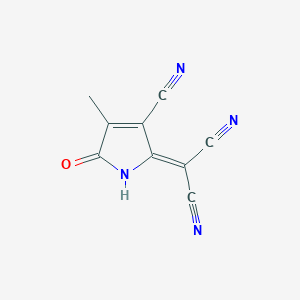![molecular formula C7H5IN2O B15052316 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one CAS No. 1190315-85-5](/img/structure/B15052316.png)
3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is a heterocyclic compound that features an iodine atom attached to a pyrrolo[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the iodine substituent, potentially converting it into other functional groups.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for drug discovery.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and antimicrobial activities.
作用機序
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to the desired biological effects. For instance, some derivatives have been found to inhibit specific kinases, thereby affecting cell proliferation and survival .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine core.
Uniqueness: 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
特性
CAS番号 |
1190315-85-5 |
|---|---|
分子式 |
C7H5IN2O |
分子量 |
260.03 g/mol |
IUPAC名 |
3-iodo-1,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11) |
InChIキー |
DDVYUYCETFUOAF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CNC1=O)C(=CN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


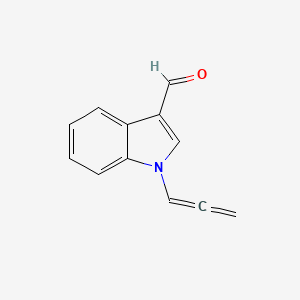
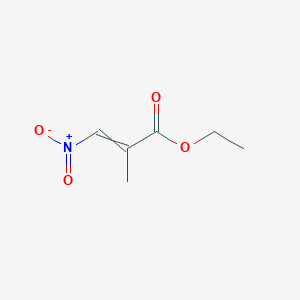
![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
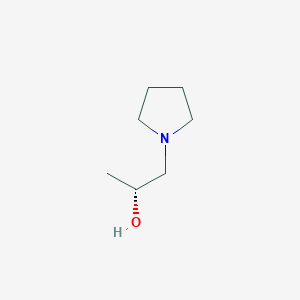
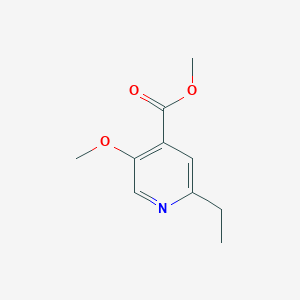
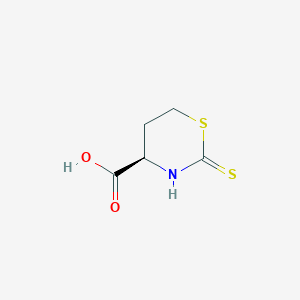
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

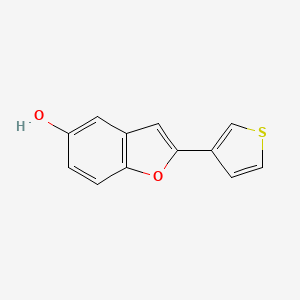
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
